molecular formula C8H11NO4S B574529 ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate CAS No. 172952-22-6

ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate

Cat. No.: B574529
CAS No.: 172952-22-6
M. Wt: 217.239
InChI Key: ODTXTHBYEYHWBJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a dihydroxyethyl substituent, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The dihydroxyethyl group can be introduced through subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkoxides or amines.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of carboxylic acids or substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dihydroxyethyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.

Comparison with Similar Compounds

Ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxylic acid: Lacks the ethyl ester and dihydroxyethyl groups, resulting in different chemical properties and biological activities.

    2-Amino-4-methylthiazole: Contains an amino group instead of the dihydroxyethyl group, leading to variations in reactivity and applications.

    4-Methylthiazole-5-carboxylic acid:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

172952-22-6

Molecular Formula

C8H11NO4S

Molecular Weight

217.239

IUPAC Name

ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO4S/c1-2-13-8(12)5-4-14-7(9-5)6(11)3-10/h4,6,10-11H,2-3H2,1H3/t6-/m1/s1

InChI Key

ODTXTHBYEYHWBJ-ZCFIWIBFSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C(CO)O

Synonyms

4-Thiazolecarboxylicacid,2-(1,2-dihydroxyethyl)-,ethylester,(R)-(9CI)

Origin of Product

United States

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